2-(4-Methoxy-3-methylphenyl)ethylamine
Overview
Description
2-(4-Methoxy-3-methylphenyl)ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
In vivo Metabolism and Metabolic Pathways
The in vivo metabolism of 2-(4-Methoxy-3-methylphenyl)ethylamine and its structural derivatives has been explored in various studies. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a ring-substituted psychoactive phenethylamine, was studied in rats. Various metabolites were identified, suggesting the operation of at least two metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).
Antibacterial and Modulatory Activity
Computational prediction models and in vitro antibacterial and modulatory activity assays have been utilized to explore the pharmacological properties of compounds structurally related to this compound. These studies provide insights into potential antibacterial agents and highlight the role of molecular structures in pharmacological target prediction (Figueredo et al., 2020).
Coordination Complexes and Fluorescence Properties
Research has been conducted on the synthesis of structure-related pyrazolone-type Salen ligands derived from this compound. These ligands have been utilized to assemble novel Zn(II) compounds with interesting fluorescence properties. The studies also investigate the influence of substituted groups on the crystalline array and the ligand effects on the structures and fluorescent properties of zinc(II) coordination complexes (Song et al., 2015).
Enantioselective Synthesis
The compound has been involved in enantioselective syntheses, such as the production of enantiomerically pure 3‐Amino‐2‐methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by Cinchona alkaloids. This highlights its utility in the synthesis of stereochemically complex molecules (Martelli et al., 2011).
Corrosion Inhibition
The corrosion inhibition efficiency of new ethyl hydrogen [(methoxyphenyl) (methylamino) methyl] phosphonate derivatives related to this compound has been investigated. These studies involve a combination of experimental methods and quantum chemical calculations to understand the impact of molecular structure on inhibition efficiency (Djenane et al., 2019).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(4-Methoxy-3-methylphenyl)ethylamine plays a significant role in biochemical reactions, particularly in the context of free radical polymerization. It interacts with various enzymes and biomolecules, including ammonium persulfate, which acts as a polymerization initiator. The interaction between this compound and ammonium persulfate leads to the formation of free radicals, which are essential for the polymerization process .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with free radicals can lead to oxidative stress, which in turn affects various cellular processes. Additionally, this compound has been shown to impact the polymerization of dopamine, which is crucial for cellular signaling and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through free radical polymerization. The compound interacts with ammonium persulfate, leading to the formation of free radicals. These free radicals then initiate the polymerization process, resulting in the formation of complex polymer structures. This mechanism is crucial for understanding the compound’s role in biochemical reactions and its impact on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including pH and the presence of oxidants. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, particularly in the context of oxidative stress and polymerization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes. At higher doses, it can lead to significant changes in cellular function, including oxidative stress and alterations in gene expression. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage in studying the compound’s effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to free radical polymerization. The compound interacts with enzymes and cofactors that facilitate the formation of free radicals, which are essential for the polymerization process. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The transport and distribution of this compound are crucial for understanding its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its overall impact on cell function .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFCNUWKJZAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424471 | |
Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18149-08-1 | |
Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxy-3-methylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-methoxy-3-methylphenyl)ethylamine (MOE) a suitable model for studying polydopamine formation?
A: Polydopamine (PDA), while possessing remarkable properties, presents challenges in deciphering its exact structure and polymerization mechanism due to its insolubility []. MOE, structurally similar to DA but with fewer active sites, provides a simplified system. This simplification allows researchers to isolate specific reaction pathways that might be overshadowed in the more complex DA polymerization. The research utilized UV-Vis spectroscopy and single-molecule force spectroscopy to demonstrate that MOE undergoes free radical polymerization under both acidic and alkaline conditions in the presence of ammonium persulfate (APS), a polymerization initiator []. By drawing parallels between MOE and DA, researchers propose that free radical polymerization could be a contributing mechanism, among others, in PDA formation, shedding light on the structural complexity of PDA [].
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